molecular formula C29H34IN5O3 B1192491 C-Gboxin

C-Gboxin

Cat. No. B1192491
M. Wt: 627.53
InChI Key: YTJKIKMOISVWNK-UQEVQSNKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

C-Gboxin is a functional Gboxin analogue that is suitable for live-cell ultraviolet crosslink conjugation and click chemistry.

Scientific Research Applications

Erythrocyte-cancer Hybrid Membrane-camouflaged Mesoporous Silica Nanoparticles Loaded with Gboxin for Glioma-targeting Therapy

  • Objective : Developing a biomimetic drug delivery system targeting glioblastoma using Gboxin.
  • Method : Gboxin-loaded mesoporous silica nanoparticles coated with Red Blood Cell (RBC) membrane for targeted GBM chemotherapy.
  • Results : The developed system showed high stability, effective drug retention, and rapid release in tumor cells, demonstrating significant anti-cancer effects in vitro with specific recognition to GBM cells (Jiao et al., 2021).

Gboxin as an Oxidative Phosphorylation Inhibitor that Targets Glioblastoma

  • Findings : Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells by compromising oxygen consumption and targeting mitochondrial oxidative phosphorylation complexes. It shows potential as a therapeutic agent for glioblastoma treatment (Shi et al., 2019).

Chitosan Nano-vehicles for Delivering a New Ag(I)curcuminoid-Gboxin Analog Complex in Cancer and Inflammation Therapy

  • Development : A novel anticancer and anti-inflammatory agent based on a curcuminoid-Gboxin analog.
  • Results : The synthesized complex showed significant anticancer and anti-inflammatory effects, with chitosan nanoparticles enhancing therapeutic effects and minimizing side impacts (Elbehairi et al., 2020).

properties

Molecular Formula

C29H34IN5O3

Molecular Weight

627.53

IUPAC Name

2-(3-Azido-4-(prop-2-yn-1-yloxy)phenyl)-1-(2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1H-benzo[d]imidazol-3-ium Iodide

InChI

InChI=1S/C29H34N5O3.HI/c1-6-15-36-26-14-12-21(17-23(26)31-32-30)29-33(5)24-9-7-8-10-25(24)34(29)18-28(35)37-27-16-20(4)11-13-22(27)19(2)3;/h1,7-10,12,14,17,19-20,22,27H,11,13,15-16,18H2,2-5H3;1H/q+1;/p-1/t20-,22+,27-;/m1./s1

InChI Key

YTJKIKMOISVWNK-UQEVQSNKSA-M

SMILES

C[N+]1=C(C2=CC=C(OCC#C)C(N=[N+]=[N-])=C2)N(CC(O[C@H]3[C@H](C(C)C)CC[C@@H](C)C3)=O)C4=CC=CC=C41.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C-Gboxin;  C Gboxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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